4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine
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Overview
Description
4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by a thiazole ring substituted with a cyclopropyl group at the 4-position and an ethylsulfonyl group at the 5-position. It has a molecular formula of C₈H₁₂N₂O₂S₂ and a molecular weight of 232.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethylsulfonyl chloride to form the intermediate, which is then cyclized with thiourea in the presence of a suitable catalyst to yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine
- 4-Cyclopropyl-5-(propylsulfonyl)thiazol-2-amine
- 4-Cyclopropyl-5-(butylsulfonyl)thiazol-2-amine
Uniqueness
4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity compared to its methyl or propyl analogs .
Properties
Molecular Formula |
C8H12N2O2S2 |
---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
4-cyclopropyl-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H12N2O2S2/c1-2-14(11,12)7-6(5-3-4-5)10-8(9)13-7/h5H,2-4H2,1H3,(H2,9,10) |
InChI Key |
GJHVYDUSRFFTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2CC2 |
Origin of Product |
United States |
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